molecular formula C5H7F2NO B6178936 (5R)-5-(difluoromethyl)pyrrolidin-2-one CAS No. 2446501-35-3

(5R)-5-(difluoromethyl)pyrrolidin-2-one

Cat. No.: B6178936
CAS No.: 2446501-35-3
M. Wt: 135.11 g/mol
InChI Key: WGNSOJGVTADYSE-GSVOUGTGSA-N
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Description

(5R)-5-(difluoromethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing pyrrolidin-2-ones involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is efficient and can be carried out under mild conditions without the use of metals.

Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for pyrrolidin-2-ones often involve large-scale synthesis using similar routes as described above but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(difluoromethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5R)-5-(difluoromethyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5R)-5-(difluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (5R)-5-(difluoromethyl)pyrrolidin-2-one include:

Uniqueness

This compound is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

2446501-35-3

Molecular Formula

C5H7F2NO

Molecular Weight

135.11 g/mol

IUPAC Name

(5R)-5-(difluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H7F2NO/c6-5(7)3-1-2-4(9)8-3/h3,5H,1-2H2,(H,8,9)/t3-/m1/s1

InChI Key

WGNSOJGVTADYSE-GSVOUGTGSA-N

Isomeric SMILES

C1CC(=O)N[C@H]1C(F)F

Canonical SMILES

C1CC(=O)NC1C(F)F

Purity

95

Origin of Product

United States

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